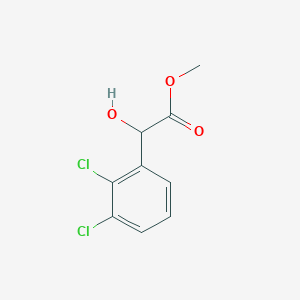![molecular formula C10H13ClN2 B1466715 1-[(3-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1479562-08-7](/img/structure/B1466715.png)
1-[(3-Chlorophenyl)methyl]azetidin-3-amine
説明
“1-[(3-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound with the molecular formula C16H17ClN2 . It belongs to the class of azetidines, which are four-membered heterocycles consisting of nitrogen and carbon atoms .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the use of aza-Michael addition . The starting compound, such as (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of “1-[(3-Chlorophenyl)methyl]azetidin-3-amine” consists of a four-membered azetidine ring attached to a 3-chlorophenylmethyl group . The exact structure can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
科学的研究の応用
Soluble Epoxide Hydrolase Inhibition
1-[(3-Chlorophenyl)methyl]azetidin-3-amine: has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme involved in the metabolism of epoxy fatty acids, which when overproduced can lead to pathological states such as pain and inflammation. Inhibitors of sEH have been shown to be beneficial in the treatment of cardiovascular, neuronal, and renal diseases due to their ability to modulate the levels of bioactive lipid mediators .
Anticonvulsant and Antinociceptive Activities
Derivatives of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. These compounds have shown promise in acute models of epilepsy and in managing tonic pain, indicating their potential use in neuropathic pain management .
Antiviral Activity
Compounds containing the 1-[(3-Chlorophenyl)methyl]azetidin-3-amine moiety have been explored for their antiviral properties. Research has indicated that these compounds possess strong antiviral activity, which could be harnessed for the development of new therapeutic agents against various viral infections .
Anti-Inflammatory Properties
The anti-inflammatory potential of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine derivatives has been investigated both in vitro and in vivo. These studies have shown that such compounds can significantly reduce inflammation, making them candidates for the treatment of inflammatory diseases .
Cancer Treatment
Indole derivatives, which can be synthesized from compounds like 1-[(3-Chlorophenyl)methyl]azetidin-3-amine , have been found to play a role in the treatment of cancer. Their ability to interfere with cancer cell proliferation and survival makes them valuable in the development of anticancer drugs .
Green Chemistry Applications
The synthesis of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine derivatives aligns with the principles of green chemistry. The use of natural monoterpene fragments in the synthesis of these compounds offers environmental benefits and contributes to the sustainability of chemical processes .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFJFMBDZTHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



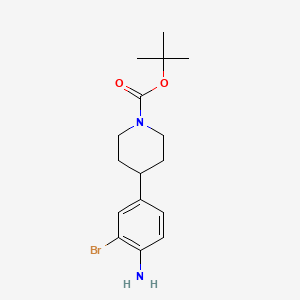
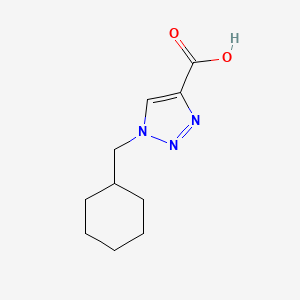
![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)
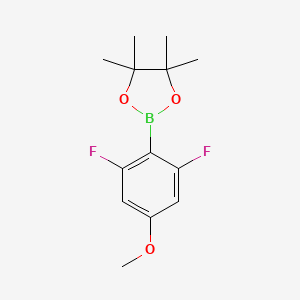
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)



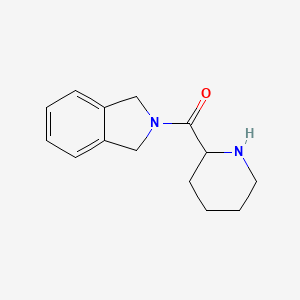
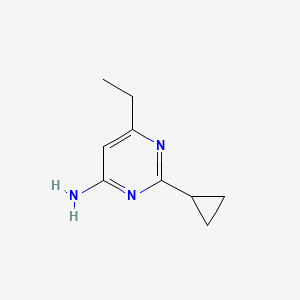
![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
